Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 887224-80-8
Cat. No.: VC4845543
Molecular Formula: C26H18Cl2N4O5S
Molecular Weight: 569.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887224-80-8 |
|---|---|
| Molecular Formula | C26H18Cl2N4O5S |
| Molecular Weight | 569.41 |
| IUPAC Name | ethyl 3-(3-chlorophenyl)-5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C26H18Cl2N4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-8-6-7-14(27)11-15)29-23(33)19-13(2)37-31-21(19)16-9-4-5-10-18(16)28/h4-12H,3H2,1-2H3,(H,29,33) |
| Standard InChI Key | FNYGCNVTGKYSGK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC(=CC=C5)Cl |
Introduction
Structural Components
-
Isoxazole Ring: The isoxazole ring is a key component, known for its stability and versatility in pharmaceutical applications. Compounds like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (PubChem CID 90203) are precursors or related structures that can help understand the reactivity and properties of the isoxazole moiety .
-
Pyridazine Ring: The thieno[3,4-d]pyridazine part of the molecule adds complexity and potential biological activity. Pyridazine derivatives are often explored for their pharmacological properties.
-
Phenyl Rings: The presence of chlorophenyl groups suggests potential applications in fields requiring specific biological or chemical interactions.
Potential Applications
Compounds with such structural complexity are often explored for their potential biological activities, including antimicrobial, anticancer, or neurological effects. The presence of chlorophenyl groups may enhance certain biological interactions.
Safety and Handling
Handling such compounds requires caution due to potential toxicity and reactivity. Safety data sheets for similar compounds, like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, indicate severe skin and eye irritation .
Data Table for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume